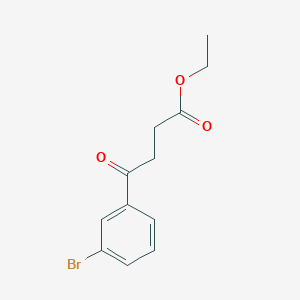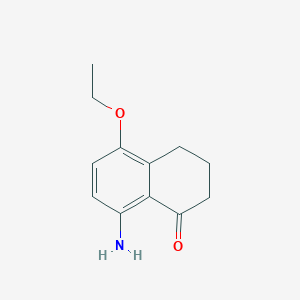
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 5-ethoxy-MDA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the psychedelic drug MDA and has been found to possess several interesting properties.
Wirkmechanismus
The exact mechanism of action of 5-ethoxy-MDA is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the release of serotonin and other neurotransmitters, which results in the psychedelic and entactogenic effects of the compound.
Biochemische Und Physiologische Effekte
5-ethoxy-MDA has been found to produce several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to increase the levels of certain hormones, including cortisol and prolactin. These effects are similar to those produced by other phenethylamines, such as MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-ethoxy-MDA is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. It has also been found to produce interesting effects, which makes it a potentially useful compound for studying the mechanisms of action of psychedelic and entactogenic drugs. However, one limitation of 5-ethoxy-MDA is that it is a relatively new compound, and its effects and safety profile are not fully understood. Therefore, caution should be exercised when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 5-ethoxy-MDA. One direction is to study its potential use in psychotherapy, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder. Another direction is to study its effects on the brain and the mechanisms of action that lead to its psychedelic and entactogenic effects. Additionally, more research is needed to fully understand the safety profile of 5-ethoxy-MDA and its potential side effects.
Conclusion:
In conclusion, 5-ethoxy-MDA is a synthetic derivative of MDA that possesses several interesting properties. It has been found to produce psychedelic and entactogenic effects, which make it a potentially useful compound in the field of psychotherapy. It is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, caution should be exercised when using this compound, as its effects and safety profile are not fully understood. There are several future directions for research on 5-ethoxy-MDA, including its potential use in psychotherapy, its effects on the brain, and its safety profile.
Synthesemethoden
5-ethoxy-MDA can be synthesized through several methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenylacetone with ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyamphetamine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. Both methods have been found to be effective in producing high-quality 5-ethoxy-MDA.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-MDA has been the subject of several scientific research studies due to its interesting properties. It has been found to possess psychedelic effects, similar to those of MDA and MDMA. It has also been found to possess entactogenic effects, which means that it can produce feelings of empathy, emotional closeness, and interpersonal communication. These properties make 5-ethoxy-MDA a potentially useful compound in the field of psychotherapy.
Eigenschaften
CAS-Nummer |
142617-94-5 |
|---|---|
Produktname |
8-amino-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
8-amino-5-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-6-9(13)12-8(11)4-3-5-10(12)14/h6-7H,2-5,13H2,1H3 |
InChI-Schlüssel |
QUPRZFMDNRFNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
Kanonische SMILES |
CCOC1=C2CCCC(=O)C2=C(C=C1)N |
Synonyme |
1(2H)-Naphthalenone,8-amino-5-ethoxy-3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



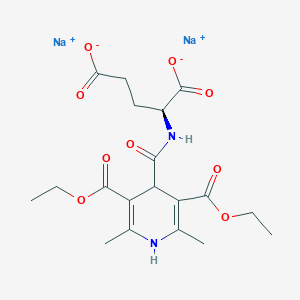
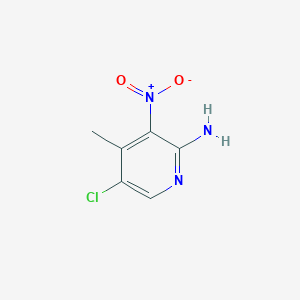
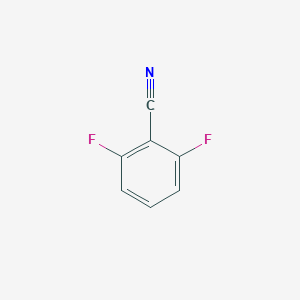
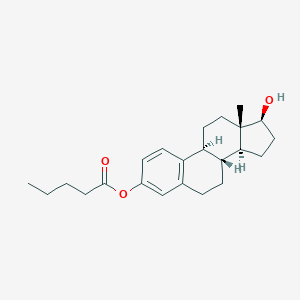
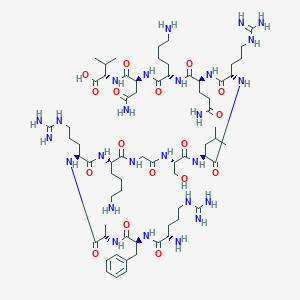
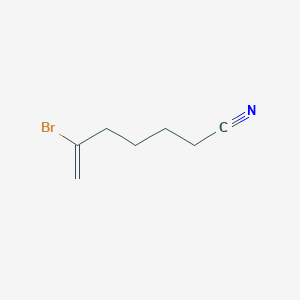
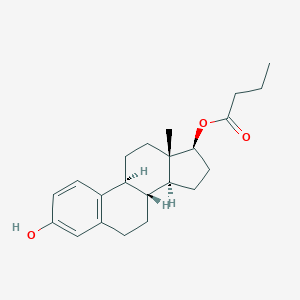
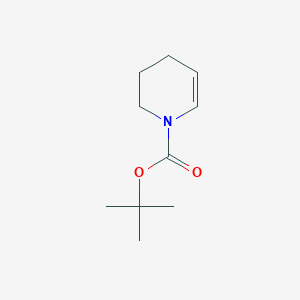
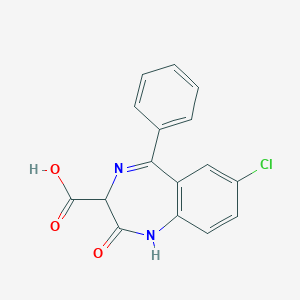
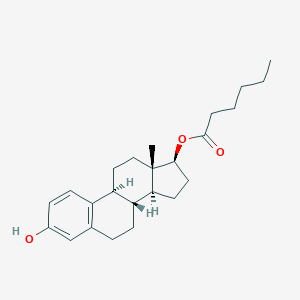
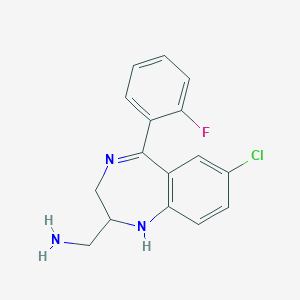
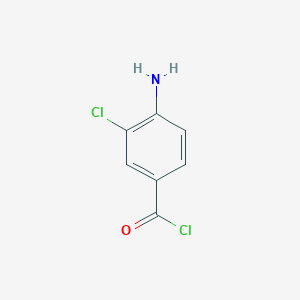
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
